molecular formula C15H13FN2O B11857903 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one

Cat. No.: B11857903
M. Wt: 256.27 g/mol
InChI Key: WYYXBPDQRSEFSN-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one is a heterocyclic compound that contains an azetidinone ring, which is a four-membered lactam. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both fluorophenyl and phenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with benzaldehyde to form an imine intermediate, which is then subjected to cyclization with a suitable reagent such as chloroacetyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorophenyl)-4-phenylazetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    3-Amino-1-(4-bromophenyl)-4-phenylazetidin-2-one: Similar structure but with a bromine atom instead of fluorine.

    3-Amino-1-(4-methylphenyl)-4-phenylazetidin-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. The fluorine atom can also influence the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C15H13FN2O/c16-11-6-8-12(9-7-11)18-14(13(17)15(18)19)10-4-2-1-3-5-10/h1-9,13-14H,17H2

InChI Key

WYYXBPDQRSEFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N

Origin of Product

United States

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